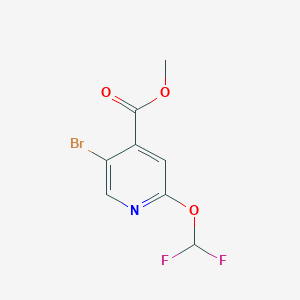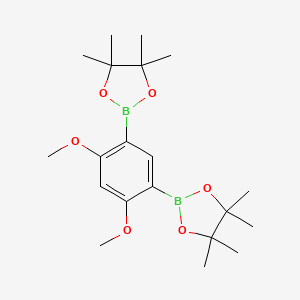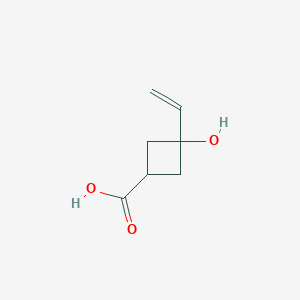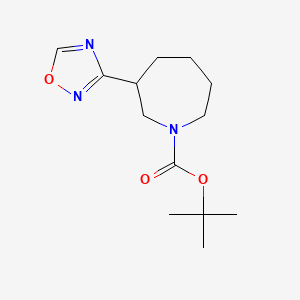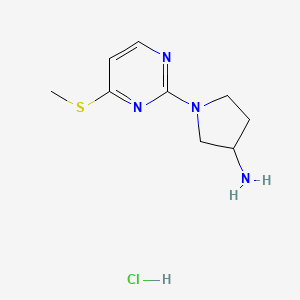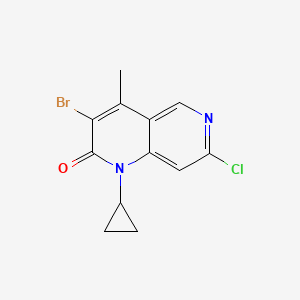
3-Bromo-7-chloro-1-cyclopropyl-4-methyl-1,6-naphthyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-7-chloro-1-cyclopropyl-4-methyl-1,6-naphthyridin-2-one: is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of bromine, chlorine, cyclopropyl, and methyl groups attached to a naphthyridine core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-chloro-1-cyclopropyl-4-methyl-1,6-naphthyridin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: 3-Bromo-7-chloro-1-cyclopropyl-4-methyl-1,6-naphthyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while coupling reactions can produce more complex polycyclic compounds.
科学研究应用
Chemistry: In chemistry, 3-Bromo-7-chloro-1-cyclopropyl-4-methyl-1,6-naphthyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be used to study the interactions of naphthyridine derivatives with biological targets. It can serve as a probe to investigate the binding affinity and specificity of various biomolecules.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-Bromo-7-chloro-1-cyclopropyl-4-methyl-1,6-naphthyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
相似化合物的比较
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: An intermediate in the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug.
7-Bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline: An intermediate in the synthesis of ozenoxacin, an experimental quinolone antibiotic.
Uniqueness: 3-Bromo-7-chloro-1-cyclopropyl-4-methyl-1,6-naphthyridin-2-one is unique due to the combination of bromine, chlorine, cyclopropyl, and methyl groups attached to the naphthyridine core. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound for various scientific applications.
属性
分子式 |
C12H10BrClN2O |
|---|---|
分子量 |
313.58 g/mol |
IUPAC 名称 |
3-bromo-7-chloro-1-cyclopropyl-4-methyl-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C12H10BrClN2O/c1-6-8-5-15-10(14)4-9(8)16(7-2-3-7)12(17)11(6)13/h4-5,7H,2-3H2,1H3 |
InChI 键 |
GVPFAECGIYBFLR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(C2=CC(=NC=C12)Cl)C3CC3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


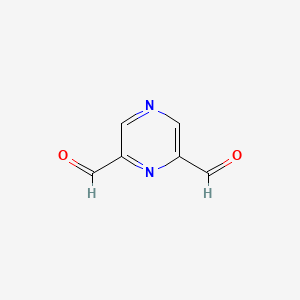
![[3-Methylene-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B13905399.png)
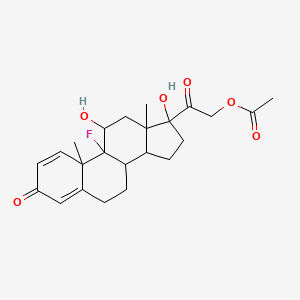
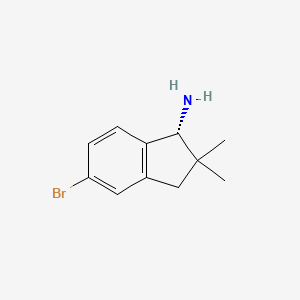
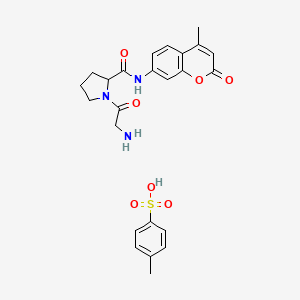
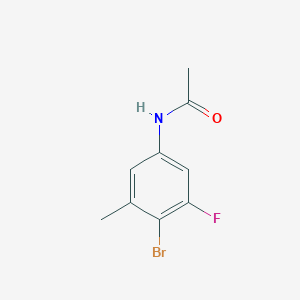
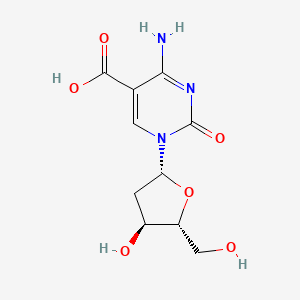
![5-Bromospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13905428.png)
